molecular formula C15H16ClNO2S B2686822 2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 400078-19-5

2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine

Cat. No.: B2686822
CAS No.: 400078-19-5
M. Wt: 309.81
InChI Key: XBQJJRAWHLNBPX-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine is a chemical compound with the molecular formula C15H16ClNO2S and a molecular weight of 309.81 g/mol . This compound is characterized by the presence of a chloro group, a sulfonyl group attached to a dimethylphenyl ring, and a dimethylpyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine typically involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 2-chloro-4,6-dimethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyridine: Lacks the sulfonyl group and has different reactivity.

    2,4-Dimethylphenylsulfonyl Chloride: Lacks the pyridine ring and has different applications.

    3-[(2,4-Dimethylphenyl)sulfonyl]-4,6-dimethylpyridine: Similar structure but without the chloro group.

Uniqueness

2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine is unique due to the presence of both the chloro and sulfonyl groups, which confer specific reactivity and properties. This makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

2-chloro-3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-9-5-6-13(10(2)7-9)20(18,19)14-11(3)8-12(4)17-15(14)16/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQJJRAWHLNBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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